Validated Chiral Purity and Enantiomeric Excess for Regulated Pharmaceutical Analysis
For procurement as an analytical reference standard, the critical differentiator is the validated, high enantiomeric purity. A documented synthesis process for this specific compound yielded material with an enantiomeric content of 0.08% for the undesired enantiomer, confirming a high enantiomeric excess suitable for use as a pharmacopoeial standard [1]. This level of chiral purity is essential for developing accurate and specific HPLC methods to quantify the (S)-enantiomer impurity in pramipexole drug substance, as required by EP and USP monographs, and differentiates it from racemic mixtures or lower-purity materials.
| Evidence Dimension | Enantiomeric Purity (Undesired Enantiomer Content) |
|---|---|
| Target Compound Data | 0.08% (undesired enantiomer content by chiral HPLC) |
| Comparator Or Baseline | Racemic mixture (theoretical 50% undesired enantiomer); initial crude tartrate salt (2.53% undesired enantiomer content) |
| Quantified Difference | >99.9% enantiomeric excess achieved vs. racemate; a 2.45 percentage point reduction from crude material to final product |
| Conditions | Chiral HPLC determination following a resolution process using L-(+)-tartaric acid as a resolving agent |
Why This Matters
This data validates the compound's suitability as a high-purity chiral reference standard, ensuring the accuracy and reliability of analytical methods required for pharmaceutical quality control and regulatory submissions.
- [1] ChemicalBook. Pramipexole impurity 7 synthesis. Synthesis Method. View Source
